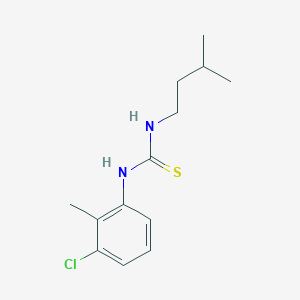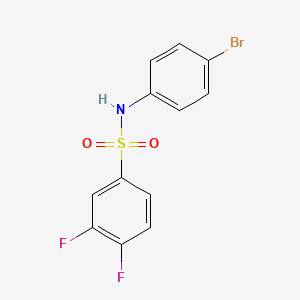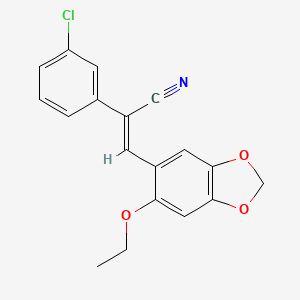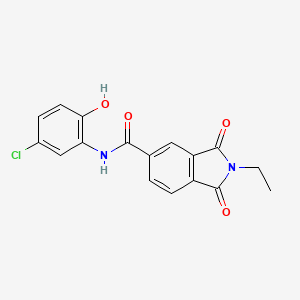
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains a chlorinated aromatic ring and a branched alkyl chain, which contribute to its unique chemical properties.
準備方法
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with an isothiocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea compound. The general synthetic route can be summarized as follows:
Starting Materials: 3-chloro-2-methylaniline and 3-methylbutyl isothiocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
Procedure: The 3-chloro-2-methylaniline is dissolved in the solvent, and the isothiocyanate derivative is added dropwise with continuous stirring. The reaction mixture is then allowed to react for several hours until the formation of the thiourea compound is complete.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
化学反応の分析
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide or sulfonylurea derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically require the use of strong acids or bases as catalysts.
Hydrolysis: The thiourea group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbonyl compounds.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and receptors, making it a potential candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. The thiourea group is known to form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to the inhibition of enzyme activity. Additionally, the chlorinated aromatic ring and branched alkyl chain contribute to the compound’s binding affinity and specificity.
類似化合物との比較
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)-3-(2-methylbutyl)thiourea: This compound has a similar structure but with a different alkyl chain. The difference in the alkyl chain can affect the compound’s chemical properties and biological activities.
1-(3-Chloro-2-methylphenyl)-3-(3-methylpropyl)thiourea: This compound has a shorter alkyl chain compared to this compound. The shorter chain can influence the compound’s solubility and reactivity.
1-(3-Chloro-2-methylphenyl)-3-(3-methylpentyl)thiourea: This compound has a longer alkyl chain, which can affect its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2S/c1-9(2)7-8-15-13(17)16-12-6-4-5-11(14)10(12)3/h4-6,9H,7-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVAOEIHXVWEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline](/img/structure/B5826651.png)
![N-[2-(5-methyl-2-furyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5826658.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine](/img/structure/B5826668.png)
![N-(oxolan-2-ylmethyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B5826671.png)

![3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5826690.png)
![3-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B5826711.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5826716.png)


![Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B5826723.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide](/img/structure/B5826734.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5826743.png)

